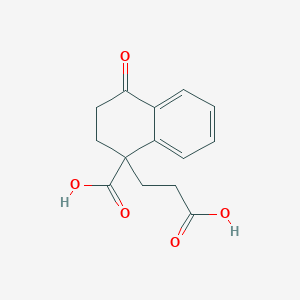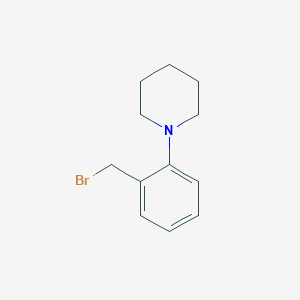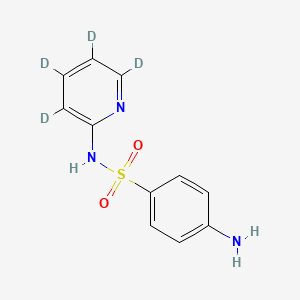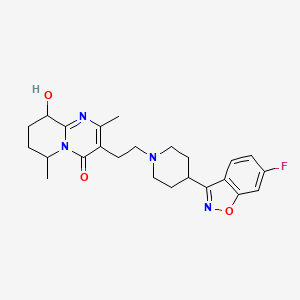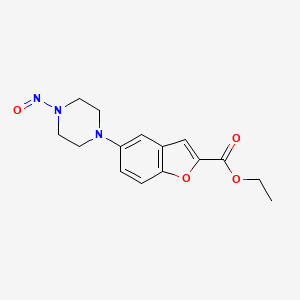
5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester typically involves the reaction of benzofuran-2-carboxylic acid with 4-nitrosopiperazine in the presence of ethyl esterification agents . The reaction conditions often include the use of solvents like ethyl acetate and acetone, and the process may involve recrystallization to purify the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.
Major Products Formed
Oxidation: Formation of 5-(4-Nitropiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester.
Reduction: Formation of 5-(4-Aminopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester has several scientific research applications:
Mecanismo De Acción
The exact mechanism of action of 5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester is not fully understood. it is believed to interact with 5-HT receptors and other molecular targets involved in neurotransmission and cognitive functions . The compound may modulate signaling pathways related to memory, learning, and pain perception .
Comparación Con Compuestos Similares
Similar Compounds
5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester: Lacks the nitroso group, which may result in different chemical reactivity and biological activity.
5-(4-Nitropiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester: An oxidized form of the compound with potentially different pharmacological properties.
Uniqueness
5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester is unique due to the presence of the nitroso group, which can undergo specific chemical transformations and may confer distinct biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C15H17N3O4 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
ethyl 5-(4-nitrosopiperazin-1-yl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H17N3O4/c1-2-21-15(19)14-10-11-9-12(3-4-13(11)22-14)17-5-7-18(16-20)8-6-17/h3-4,9-10H,2,5-8H2,1H3 |
Clave InChI |
VZSQOCJDKVAGSY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13861896.png)
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)
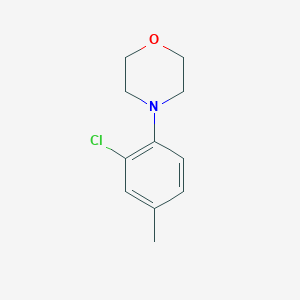
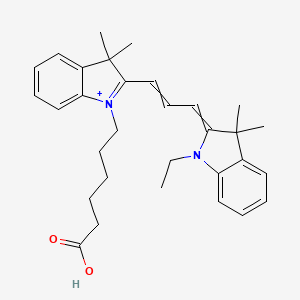
![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)
